2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is a chemical compound with the molecular formula C11H8ClN3O4 It is characterized by the presence of a chloro group, a methyl-oxazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 5-methyl-1,2-oxazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide.
Reduction: Formation of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Uniqueness
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
312942-11-3 |
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Molecular Formula |
C11H8ClN3O4 |
Molecular Weight |
281.65 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-3-2-7(15(17)18)5-9(8)12/h2-5H,1H3,(H,13,14,16) |
InChI Key |
CYXDZJBHXVMVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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